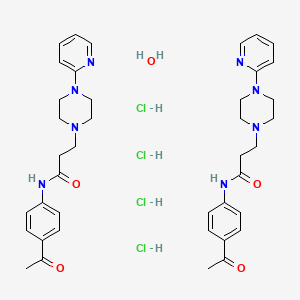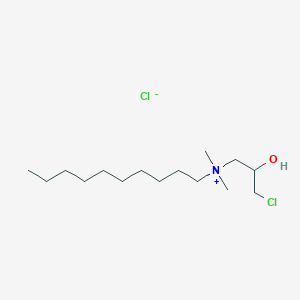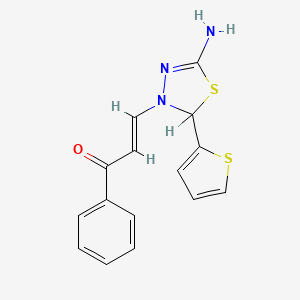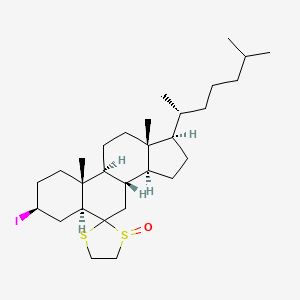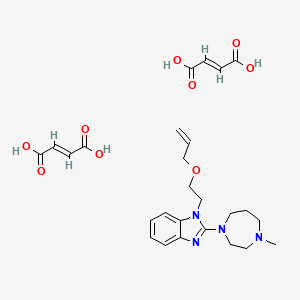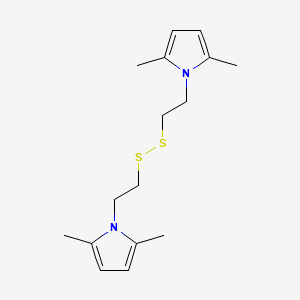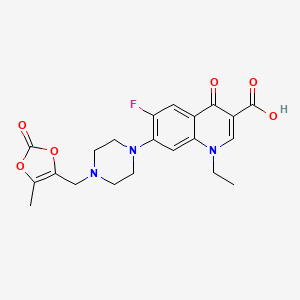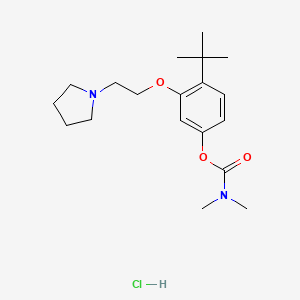
Phloionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phloionic acid, also known as 9,10-dihydroxyoctadecanedioic acid, is a dicarboxylic acid with the molecular formula C18H34O6. It is a derivative of octadecanedioic acid, featuring hydroxyl groups at the 9th and 10th positions.
准备方法
Synthetic Routes and Reaction Conditions
Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .
化学反应分析
Types of Reactions
Phloionic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Higher dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Esters and ethers.
科学研究应用
Phloionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for specialty chemicals
作用机制
The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
相似化合物的比较
Phloionic acid is similar to other hydroxylated dicarboxylic acids, such as:
9,10-Dihydroxystearic acid: Shares a similar structure but lacks the terminal carboxyl groups.
Octadecanedioic acid: The parent compound without hydroxyl groups.
Azelaic acid: A shorter dicarboxylic acid with similar applications in industry and medicine.
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
23843-52-9 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(9R,10R)-9,10-dihydroxyoctadecanedioic acid |
InChI |
InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
InChI 键 |
NQBSWIGTUPEPIH-HZPDHXFCSA-N |
手性 SMILES |
C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O |
规范 SMILES |
C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




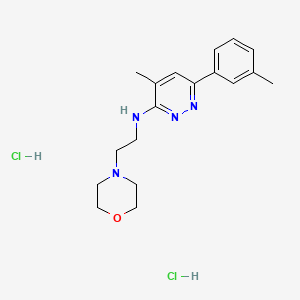
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
